molecular formula C27H22N4O4S B2766629 N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-82-5

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Número de catálogo: B2766629
Número CAS: 688055-82-5
Peso molecular: 498.56
Clave InChI: IRGSPPYVEVJNHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C27H22N4O4S and its molecular weight is 498.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an indole moiety linked to a quinazoline ring system, which is known for various pharmacological activities. The structural formula is represented as follows:

Property Details
Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
IUPAC Name This compound
InChI Key BEYBFOGNHICPSX-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In particular, studies have shown that derivatives of indole and quinazoline possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA . The presence of the indole moiety is believed to enhance the antimicrobial efficacy by interfering with bacterial protein synthesis and function.

Anticancer Potential

The anticancer activity of this compound has also been explored. Various studies have highlighted the ability of indole derivatives to inhibit the proliferation of cancer cell lines. For example, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-benzamide have shown significant antiproliferative effects against lung cancer cells (A549) compared to non-tumor cells .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that N-[2-(1H-indol-3-yl)ethyl]-4-benzamide analogs can effectively bind to proteins involved in bacterial resistance mechanisms and cancer pathways . The computational models indicate favorable interactions that could lead to enhanced biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Case Study 1: Antibacterial Evaluation
    • A study synthesized several indole-based quinazoline derivatives and assessed their antibacterial activity against MRSA and Pseudomonas aeruginosa. The most active compound exhibited an MIC of 37.9 μM .
  • Case Study 2: Anticancer Activity
    • Another investigation focused on the cytotoxic effects of indole derivatives on various cancer cell lines, revealing that certain modifications led to increased potency against rapidly dividing cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential antitumor properties. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its viability as a therapeutic agent against various cancers. The interaction of the indole moiety with cellular receptors and the quinazoline derivative's ability to inhibit specific enzymes are critical to understanding its mechanism of action.

Antimicrobial Activity

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has also shown promise in antimicrobial applications. Studies have explored its efficacy against various pathogens, indicating significant activity against bacteria and fungi. This positions the compound as a potential candidate for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify and create derivatives that may possess enhanced biological activities or novel properties .

Material Science

The compound's properties may also be harnessed in material science, particularly in developing new materials with specific characteristics such as enhanced conductivity or stability. This application is still under exploration but holds potential for future innovations in the field.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest a mechanism that could be further explored for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study reported low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity. This positions the compound as a potential lead for developing new treatments for bacterial infections resistant to conventional antibiotics .

Propiedades

Número CAS

688055-82-5

Fórmula molecular

C27H22N4O4S

Peso molecular

498.56

Nombre IUPAC

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C27H22N4O4S/c32-25(28-10-9-18-13-29-21-4-2-1-3-19(18)21)17-7-5-16(6-8-17)14-31-26(33)20-11-23-24(35-15-34-23)12-22(20)30-27(31)36/h1-8,11-13,29H,9-10,14-15H2,(H,28,32)(H,30,36)

Clave InChI

IRGSPPYVEVJNHJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.